4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide - 886898-27-7

4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Catalog Number: EVT-2980666
CAS Number: 886898-27-7
Molecular Formula: C18H16BrN3OS
Molecular Weight: 402.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-[[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetate

Compound Description: Ethyl 2-[[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetate is a compound synthesized using both microwave-mediated combinatorial chemistry and conventional methods. Its structure features a central imidazolyl ring with phenyl and meta-nitrophenyl rings attached. These rings are nearly coplanar, promoting conjugation, as evidenced by its UV absorbance at 281 nm in acetonitrile. Key intermolecular interactions involve hydrogen bonding between the imidazole nitrogen and nitro/carbonyl oxygen atoms. []

Relevance: This compound shares the core structure of a 2,5-disubstituted imidazole ring connected to a sulfur-containing side chain with 4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide. The differences lie in the specific substituents on the imidazole and the nature of the side chain. Both compounds highlight the importance of the imidazole-sulfur moiety in their respective applications. []

2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide

Compound Description: This compound is synthesized from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone. It demonstrates significant antioxidant activity, surpassing the standard butylated hydroxytoluene in a ferric reducing antioxidant power assay. []

Relevance: Although containing a 1,2,4-triazole ring instead of an imidazole, this compound presents structural similarities to 4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide. Both feature a phenyl ring attached to the heterocycle and a sulfur-linked side chain terminating with a hydrazide function. These similarities suggest potential shared chemical properties and biological activity profiles. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

Compound Description: VNI, a derivative of the ketoconazole antifungal scaffold, serves as a potent inhibitor of sterol 14α-demethylase (CYP51) in protozoan parasites. It has shown promising results in curing Chagas disease. The structure of VNI involves an imidazole ring, a dichlorophenyl group, and a benzamide moiety linked to a phenyl-oxadiazole. [, ]

Relevance: While VNI lacks the sulfur linker present in 4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, both compounds showcase the versatility of imidazole-containing structures in drug design. They also exemplify the potential of targeting CYP51 for treating infectious diseases, albeit in different organisms. [, ]

(R)-N-(1-(3,4'-difluorobiphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VFV)

Compound Description: Designed based on the VNI structure and knowledge of the CYP51 substrate-binding cavity, VFV exhibits a broader antiprotozoan activity spectrum compared to VNI. It effectively combats Chagas disease and significantly suppresses visceral leishmaniasis. VFV also possesses favorable pharmacokinetic properties, highlighting its potential as a new drug candidate. []

Relevance: VFV, similar to VNI, shares the core pharmacophore of an imidazole ring and a benzamide-oxadiazole system with 4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide. Despite lacking the sulfur linker, both compounds demonstrate the importance of imidazole-containing structures in designing drugs targeting CYP51. []

4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

Compound Description: Nilotinib is a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. It exists in both crystalline and amorphous forms, with the latter offering improved solubility and bioavailability. Organic acids are used as solubilizing agents to enhance the pharmaceutical properties of amorphous nilotinib. [, ]

Relevance: Nilotinib showcases a benzamide scaffold similar to 4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide. Both structures feature a substituted phenyl ring connected to the benzamide nitrogen. Additionally, both compounds contain a 1H-imidazol-1-yl moiety, albeit with different substitution patterns. This structural similarity suggests potential commonalities in their interactions with biological targets. [, ]

4-Bromo-N-(di-n-propylcarbamothioyl)benzamide

Compound Description: 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide acts as a ligand in the synthesis of Ni(II) and Cu(II) complexes. Characterization via FTIR and 1H NMR confirmed the loss of the N-H proton and shifts in the C=O and C=S stretching vibrations, indicating complex formation. Crystallographic studies of the Ni(II) complex revealed a neutral, cis-square planar geometry. []

Relevance: This compound highlights the benzamide moiety, a central feature in 4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide. Both compounds demonstrate the capacity of benzamides to act as ligands in metal complex formation. Furthermore, both involve a 4-bromo substitution on the benzamide ring, potentially influencing their electronic and coordination properties. []

3-Acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide

Compound Description: This compound is a highly potent and selective covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3). It shows subnanomolar potency (IC50 = 0.3 nM) and exhibits excellent selectivity against a panel of 410 kinases. Mass spectrometry studies confirmed covalent bond formation with Cys-154 in JNK3. []

Relevance: While structurally distinct from 4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, this compound shares the utilization of an imidazole moiety as a core structural element. Both compounds highlight the importance of imidazole in designing inhibitors for various biological targets. []

N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide

Compound Description: This compound represents a photocaged covalent inhibitor of JNK3. Incorporation of a photolabile protecting group significantly reduced its intracellular binding affinity, which was fully restored upon UV irradiation. This approach allows for spatiotemporal control of JNK3 activity in live cells. []

Relevance: This compound emphasizes the benzamide structure and imidazole ring, key features also present in 4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide. Although the specific functionalities and overall structure differ, both compounds exemplify the utility of imidazole and benzamide moieties in the design of biologically active molecules. []

N-(2-aminophenyl)benzamide Derivatives

Compound Description: A series of N-(2-aminophenyl)benzamide derivatives were designed and synthesized as potential G protein-coupled receptor 35 (GPR35) agonists. Introduction of a 1H-tetrazol-5-yl group significantly enhanced their potency. Compounds like N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide and N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide displayed high agonistic potency, with EC50 values in the nanomolar range. []

Relevance: These compounds share the core benzamide structure with 4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, highlighting the prevalence of this moiety in pharmaceutical research. While the specific targets and overall structures differ, both cases demonstrate the potential of benzamides as a versatile scaffold for designing biologically active compounds. []

(Z)-4'-({4,4-difluoro-5-[(N-cyclopropylcarbamoyl)methylene]-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}carbonyl)-2-(2-ethyl-1H-1-imidazol-1-yl)benzanilide (9f)

Compound Description: 9f is a highly potent and selective antagonist for the arginine vasopressin (AVP) V1A receptor. Its development involved the replacement of a 2-phenyl group in a lead compound with a 2-ethyl-1H-imidazol-1-yl group, resulting in enhanced potency and selectivity. []

Relevance: Though structurally different from 4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, compound 9f emphasizes the role of the 1H-imidazol-1-yl group in modulating biological activity. Both compounds showcase the importance of imidazole derivatives in pharmaceutical development. []

N-[2-(methylamino)ethyl]-5-isoquinoline-sulfonamide (H8)

Compound Description: H8 is a protein kinase G (PKG) inhibitor. In studies on serotonin transporters (SERTs), H8 effectively blocked the stimulatory effects of the adenosine receptor agonist NECA, nitric oxide donor hydroxylamine, and 8-bromo-cGMP, highlighting the role of PKG in SERT regulation. []

Relevance: While not directly structurally related to 4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, H8 indirectly links to the research context of some provided papers. It underscores the importance of understanding signaling pathways and regulatory mechanisms, especially when considering the potential off-target effects of imidazole-containing compounds. []

4-[4-(4-fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol (RWJ67657)

Compound Description: RWJ67657 is an inhibitor of p38 mitogen-activated protein kinase (MAPK). In studies investigating β3-adrenoceptor signaling, RWJ67657 significantly inhibited the increase in extracellular acidification rate induced by the β3-AR antagonist L748337, suggesting the involvement of p38 MAPK in the response. []

Relevance: While structurally distinct from 4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, RWJ67657 highlights the significance of understanding the roles of kinases, such as p38 MAPK, in cellular signaling. This knowledge is essential when designing and evaluating imidazole-based compounds, considering their potential interactions with various kinase pathways. []

4-chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948)

Compound Description: BMS-289948 is an orally active gamma-secretase inhibitor. In studies on APP-YAC transgenic mice, it effectively reduced both brain and plasma β-amyloid (Aβ) levels, indicating its potential as a therapeutic agent for Alzheimer's disease. []

Relevance: This compound, while structurally different from 4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, emphasizes the presence and importance of the 1H-imidazol-1-yl group in drug design. Both compounds demonstrate the versatility of imidazole derivatives in targeting different biological processes. []

4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid (BMS-299897)

Compound Description: BMS-299897, another orally active gamma-secretase inhibitor, effectively reduced Aβ levels in APP-YAC transgenic mice and guinea pigs, indicating its potential therapeutic application in Alzheimer's disease. []

Relevance: While structurally different from 4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, BMS-299897, like BMS-289948, emphasizes the significance of exploring diverse structural motifs in drug development, even when targeting the same biological pathway. These findings highlight the potential of identifying novel imidazole-based compounds with therapeutic potential for Alzheimer's disease. []

4,4′,4″-(4-propyl-[1H]-pyrazole-1,3,5-triyl)trisphenol (PPT)

Compound Description: PPT is one of five new anti-staphylococcal compounds identified through a whole-animal screening approach. It showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) in both Caenorhabditis elegans and Galleria mellonella infection models. PPT also exhibited synergistic activity with various antibiotics. Studies suggested that PPT targets bacterial membranes. []

Relevance: Although structurally distinct from 4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, PPT, along with the other four compounds identified in the study, underscores the value of screening diverse chemical structures for discovering novel antibacterial agents. This approach highlights the potential of identifying imidazole-based compounds with activity against resistant bacterial strains. []

(1S,2S)-2-[2-[[3-(1H-benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride (NNC)

Compound Description: NNC is another novel anti-staphylococcal compound identified in the same study as PPT. It demonstrated potent activity against MRSA and synergized with doxycycline. Like PPT, NNC appears to target bacterial membranes. []

Relevance: NNC highlights the presence of a benzimidazole moiety, a structural feature related to the imidazole ring in 4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide. Both benzimidazole and imidazole are important heterocyclic scaffolds in medicinal chemistry, often exhibiting similar biological activities. The discovery of NNC as an anti-MRSA compound further supports the potential of exploring imidazole derivatives for antibacterial applications. []

4,5,6,7-tetrabromobenzotriazole (TBB)

Compound Description: TBB is an anti-staphylococcal compound identified using the same whole-animal screening approach as PPT and NNC. It showed potent activity against MRSA and synergized with both doxycycline and oxacillin. TBB also targets bacterial membranes. []

Relevance: Although TBB does not share a direct structural similarity with 4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, its discovery as an anti-MRSA compound, alongside PPT and NNC, further emphasizes the importance of screening diverse chemical libraries for identifying new antibacterial agents. This approach can reveal novel imidazole-based structures with activity against resistant bacterial strains. []

3-[2-[2-chloro-4-[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl] benzoic acid (GW4064)

Compound Description: GW4064 is an anti-staphylococcal compound identified in the same study as PPT, NNC, and TBB. It exhibited potent activity against MRSA and synergized with doxycycline. The mechanism of action of GW4064 remains to be fully elucidated. []

Relevance: While structurally dissimilar to 4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, the identification of GW4064 as an anti-MRSA compound further supports the need to explore a wider range of chemical structures, including those containing imidazole or related moieties, in the search for effective antibacterial agents. []

N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino] benzamide (PD198306)

Compound Description: PD198306 is the final novel anti-staphylococcal compound identified in the aforementioned study. It showed potent activity against MRSA and synergized with erythromycin. Its specific mechanism of action remains unclear. []

Relevance: PD198306, although structurally distinct from 4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, serves as a further example of the importance of broad chemical screening in discovering new antibacterials. This approach can uncover unique imidazole-based structures with activity against resistant pathogens. []

N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]oxy}benzamide (GSK269962A)

Compound Description: GSK269962A represents a novel aminofurazan-based inhibitor of Rho kinase (ROCK), demonstrating potent activity against both ROCK1 and ROCK2. It exhibits high selectivity against other kinases and effectively blocks inflammatory cytokine production. GSK269962A also induces vasorelaxation and significantly reduces blood pressure in hypertensive rat models. []

Relevance: GSK269962A, although structurally different from 4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, features a benzamide moiety and an imidazole ring within its structure. Both compounds showcase the versatility of these moieties in designing molecules with diverse biological activities. The success of GSK269962A as a ROCK inhibitor further highlights the potential of exploring imidazole derivatives in drug discovery. []

4-(7-{[(3S)-3-amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: Similar to GSK269962A, SB-772077-B is a potent aminofurazan-based ROCK inhibitor. It displays nanomolar potency against ROCK1, effectively blocks inflammatory cytokine production, and induces vasorelaxation. SB-772077-B also significantly lowers blood pressure in hypertensive rat models, including those induced by DOCA salt treatment. []

Relevance: SB-772077-B, although structurally different from 4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, shares the presence of an imidazole ring. Both compounds exemplify the utilization of imidazole derivatives in designing compounds with diverse biological activities. SB-772077-B's success as a ROCK inhibitor further emphasizes the potential of exploring imidazole-based structures in drug development. []

Properties

CAS Number

886898-27-7

Product Name

4-bromo-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

IUPAC Name

4-bromo-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide

Molecular Formula

C18H16BrN3OS

Molecular Weight

402.31

InChI

InChI=1S/C18H16BrN3OS/c19-15-8-6-14(7-9-15)17(23)20-10-11-24-18-21-12-16(22-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,23)(H,21,22)

InChI Key

AXMYEKARIGKFQQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.